molecular formula C6H8N2O2 B152359 2-Ethyl-4,6-dihydroxypyrimidine CAS No. 3709-98-6

2-Ethyl-4,6-dihydroxypyrimidine

Cat. No.: B152359
CAS No.: 3709-98-6
M. Wt: 140.14 g/mol
InChI Key: CBXPKEZRCKCOID-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-dihydroxypyrimidine is an organic compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds . The molecular formula of this compound is C6H8N2O2, and it has a molecular weight of 140.14 g/mol .

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrimidine derivative and the biomolecules it interacts with .

Cellular Effects

Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of pyrimidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects of pyrimidine derivatives can vary with different dosages, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

Pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Pyrimidine derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Pyrimidine derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,6-dihydroxypyrimidine typically involves the reaction of malonic acid esters with formamide and an alkali metal alkoxide at elevated temperatures . This process can be summarized as follows:

    Addition Reaction: Malonic acid ester reacts with formamide in the presence of an alkali metal alkoxide.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve continuous or batch processes where the reactants are added in portions or continuously to the reaction mixture . The reaction is typically carried out in an alcohol solvent, and the product is isolated by filtration and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4,6-dihydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethyl-4,6-dihydroxypyrimidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

2-Ethyl-4,6-dihydroxypyrimidine can be compared with other similar compounds in the pyrimidine family, such as:

Uniqueness: The presence of the ethyl group at position 2 in this compound imparts unique chemical and biological properties, distinguishing it from other pyrimidine derivatives. This structural variation can influence its reactivity, solubility, and biological activity .

Properties

IUPAC Name

2-ethyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-7-5(9)3-6(10)8-4/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXPKEZRCKCOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334473
Record name 2-Ethyl-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3709-98-6
Record name 2-Ethyl-4,6-dihydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-Ethyl-4,6-dihydroxypyrimidine in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine?

A1: this compound serves as a crucial intermediate in the synthesis of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine []. The research outlines a synthetic route starting from propionitrile, leading to the formation of this compound. This intermediate then undergoes further reaction with diethyl sulfate under specific conditions to yield the final product, 2-Ethyl-4-ethoxy-6-hydroxypyrimidine.

Q2: What factors influence the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine when using this compound as an intermediate?

A2: The study highlights several factors impacting the yield of 2-Ethyl-4-ethoxy-6-hydroxypyrimidine during its synthesis from this compound. These factors include the amount of catalyst used, the ratio of this compound to diethyl sulfate, the concentration of the alkali solution, the reaction time, and the reaction temperature []. The research systematically investigates the optimal conditions for each of these parameters to maximize the reaction yield.

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